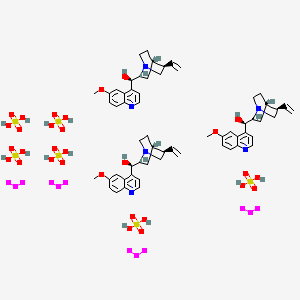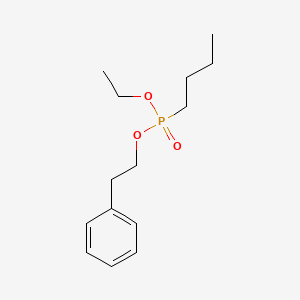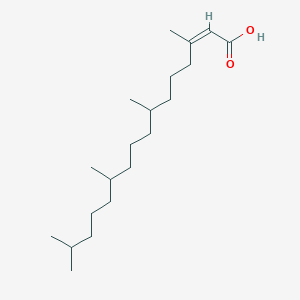
Phytenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phytenic acid is a natural product found in Bidens pilosa with data available.
科学的研究の応用
Conversion to Phytanic Acid and Role in Refsum Disease
- Phytenic acid is a naturally occurring precursor of phytanic acid . The enzymatic conversion from phytol to phytanic acid involves this compound as an intermediate step. This process, which occurs in rat liver, is significant in understanding the pathogenesis of Refsum disease, a peroxisomal disorder (van den Brink et al., 2005).
- Deficiency in fatty aldehyde dehydrogenase (FALDH) , which is involved in the breakdown of phytol to phytanic acid, has been linked to Sjögren Larsson syndrome (SLS). This highlights the importance of the phytol-phytenic acid-phytanic acid pathway in certain peroxisomal disorders (van den Brink et al., 2004).
Environmental and Marine Implications
- Phytol's aerobic bacterial metabolism in seawater involves the transient production of this compound, an abiotic intermediate. This process is altered by the presence of solid support, demonstrating this compound's role in biodegradation and its biogeochemical significance in marine environments (Rontani & Bonin, 2000).
Applications in pH Sensitivity and Biomedical Research
- pH-sensitive polyelectrolyte multilayers incorporating this compound could be used in the development of bionic devices and infochemistry. These materials respond to changes in pH, potentially useful in various biomedical applications (Ryzhkov et al., 2019).
Implications in Polymer Science
- Influence on the thermal behavior of polymers : Research indicates that this compound may influence the thermal stability of certain biodegradable polymers, suggesting potential applications in the development of sustainable materials (Auriemma et al., 2015).
特性
CAS番号 |
3653-46-1 |
|---|---|
分子式 |
C20H38O2 |
分子量 |
310.5 g/mol |
IUPAC名 |
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15- |
InChIキー |
WDWBNNBRPVEEOD-CYVLTUHYSA-N |
異性体SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C\C(=O)O)/C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
同義語 |
3,7,11,15-tetramethylhexadec-2-enoic acid phytenic acid phytenic acid, (R-(R*,R*-(E)))-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



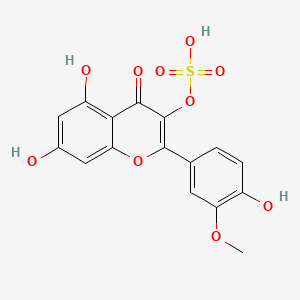
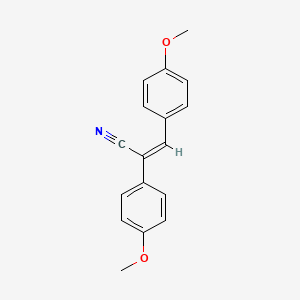
![N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B1233491.png)
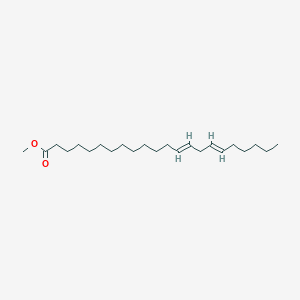
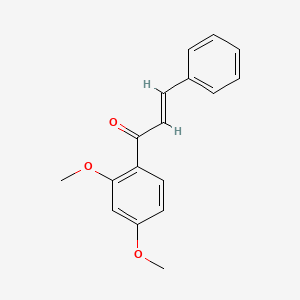
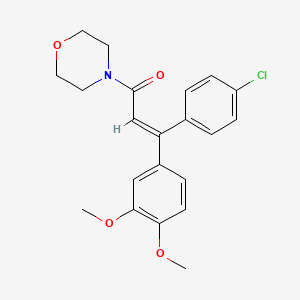
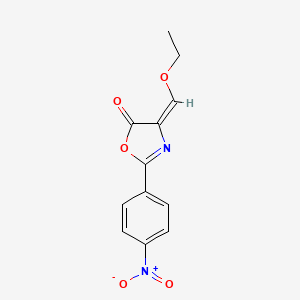
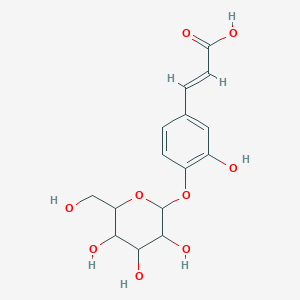
![(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1233498.png)



